![molecular formula C16H10N2OS B5857782 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In
作用機序
The mechanism of action of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. It has also shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. One future direction is the study of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation in the body, and reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound.
合成法
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been synthesized using different methods. One of the methods involves the reaction of 2-aminobenzophenone with thioacetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Another method involves the reaction of 2-aminothiophene with 2-chloro-1,3-benzothiazole in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
科学的研究の応用
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.
特性
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(14-6-3-9-20-14)17-16-12-5-2-1-4-11(12)7-8-18(13)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVRFAHQXJMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

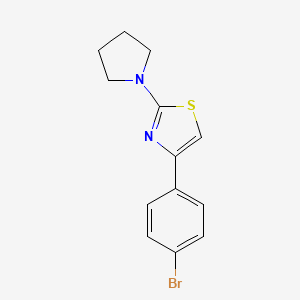
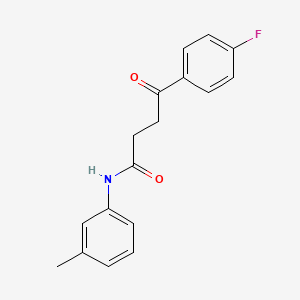
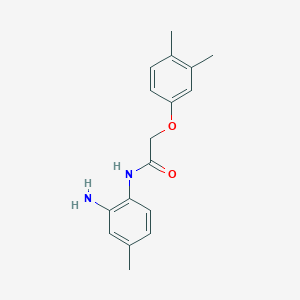

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
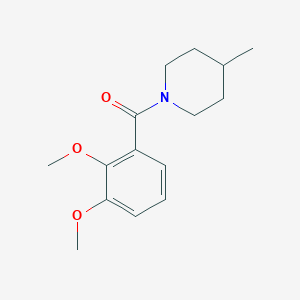
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
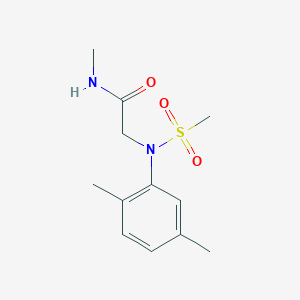
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)
